1,3-Difluoro-2-(trichloromethoxy)benzene
Overview
Description
1,3-Difluoro-2-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3F2O It is characterized by the presence of two fluorine atoms and a trichloromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Difluoro-2-(trichloromethoxy)benzene typically involves the introduction of fluorine and trichloromethoxy groups onto a benzene ring. One common method includes the nucleophilic aromatic substitution reaction where a suitable precursor, such as a difluorobenzene derivative, is reacted with trichloromethyl reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1,3-Difluoro-2-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, while the trichloromethoxy group can affect its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Difluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:
1,3-Difluoro-2-trifluoromethylbenzene: This compound has a trifluoromethyl group instead of a trichloromethoxy group, which can lead to differences in reactivity and applications.
1,3-Difluoro-2-(trichloromethyl)benzene:
The uniqueness of this compound lies in its specific combination of fluorine and trichloromethoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,3-difluoro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-4(11)2-1-3-5(6)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNWOHIMURXURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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